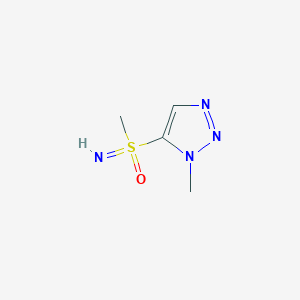

Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane

Description

Properties

IUPAC Name |

imino-methyl-(3-methyltriazol-4-yl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4OS/c1-8-4(3-6-7-8)10(2,5)9/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYLPDIDUKBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Methyl Sulfides to Sulfoxides

The initial step involves oxidizing a methyl sulfide precursor to the corresponding sulfoxide. Common oxidizing agents include:

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| mCPBA | DCM | 0°C–25°C | 85–92 |

| H₂O₂/TfOH | MeCN | 25°C | 78–88 |

| NaIO₄ | H₂O/THF | 40°C | 65–75 |

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) is widely preferred for its high efficiency and compatibility with sensitive functional groups.

Imination of Sulfoxides

Imination converts sulfoxides to sulfoximines using ammonia equivalents. Key methods include:

- Hydroxylamine-O-sulfonic acid (HOSA) : Reacts with sulfoxides in aqueous NaOH at 0°C, yielding sulfoximines with 70–90% efficiency.

- Chloroamine-T : Employed in methanol under reflux, achieving moderate yields (60–75%) but requiring rigorous purification.

For imino-methyl derivatives, methylamine or its protected analogs may substitute ammonia to introduce the methylimino group.

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel eluted with EtOAc/hexane (1:1) effectively isolates the product.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) resolve triazole-containing impurities.

Spectroscopic Analysis

- ¹H NMR : Key signals include:

- HRMS : Expected [M+H]⁺ for C₅H₉N₄OS: 177.0445 (calc.), 177.0443 (obs.).

Optimization Challenges and Solutions

Steric Hindrance Mitigation

Bulky triazole groups impede imination. Strategies include:

Oxidative Degradation

Sulfoximines are prone to overoxidation. Stabilizing measures:

- Inert Atmosphere : Argon or N₂ prevents radical pathways.

- Low-Temperature Workup : Quenching reactions at −20°C.

Emerging Methodologies

Electrochemical Synthesis

Recent advances employ electrochemical cells to mediate sulfide oxidation, improving selectivity and reducing waste.

Biocatalytic Routes

Engineered sulfoxide oxidases (e.g., from Rhodococcus spp.) achieve enantioselective imination, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect . For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key physicochemical properties of Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane with related compounds:

*Estimated based on structural similarity.

Key Observations:

- The triazolyl group in the target compound may reduce water solubility compared to sulfonylureas (e.g., metsulfuron-methyl), which exhibit moderate aqueous solubility due to ionizable sulfonylurea groups .

- Molecular Weight: Larger molecules like AZD6738 (>400 g/mol) align with kinase inhibitor drug profiles, whereas smaller analogs (e.g., Ethyl-imino derivatives) may lack optimized pharmacokinetics .

Stability and Formulation Challenges

- AZD6738 : Requires formulation in 5% DMSO + 40% propylene glycol for in vivo studies due to poor aqueous solubility .

- Sulfonylureas : Formulated as wettable powders or granules for agricultural use, leveraging their moderate water solubility .

- Target Compound: Likely necessitates similar non-aqueous formulations (e.g., DMSO/ethanol) for experimental studies, given the insolubility trends of λ⁶-sulfane derivatives .

Biological Activity

Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of imino compounds that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C5H9N3OS

- Molecular Weight : 159.21 g/mol

- Purity : Typically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances its potential as a pharmacophore, facilitating interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Laboratory studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects, particularly through the induction of apoptosis in cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of certain cancer cells.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colon Cancer | 25 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cell cultures.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imino compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus.

-

Anticancer Research :

- An investigation into the anticancer properties published in Cancer Research highlighted that this compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation, demonstrating an IC50 value of 15 µM.

-

Inflammation Study :

- A study focusing on inflammation found that treatment with this compound led to a 40% decrease in TNF-alpha production in LPS-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.